molecular formula C20H32N4O2 B7153759 N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-3-phenylmorpholine-4-carboxamide

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-3-phenylmorpholine-4-carboxamide

Cat. No.: B7153759
M. Wt: 360.5 g/mol
InChI Key: ZXFRUURCMHHCPH-UHFFFAOYSA-N
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Description

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-3-phenylmorpholine-4-carboxamide is a complex organic compound that features a piperidine and morpholine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-3-phenylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-22(2)18-8-11-23(12-9-18)13-10-21-20(25)24-14-15-26-16-19(24)17-6-4-3-5-7-17/h3-7,18-19H,8-16H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFRUURCMHHCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CCNC(=O)N2CCOCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-3-phenylmorpholine-4-carboxamide typically involves multiple steps. One common method includes the coupling of a substituted 2-amino benzothiazole with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride and 4-(2-chloroethyl)morpholine hydrochloride . The reaction conditions often require the use of solvents such as dioxane and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-3-phenylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and morpholine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dioxane, methanol, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-3-phenylmorpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-3-phenylmorpholine-4-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it could inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]-3-phenylmorpholine-4-carboxamide is unique due to its combined piperidine and morpholine structure, which may confer distinct pharmacological properties compared to other compounds with only one of these moieties.

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